molecular formula C13H16O B8804483 2-(p-Tolyl)cyclohexanone CAS No. 52776-14-4

2-(p-Tolyl)cyclohexanone

Cat. No. B8804483
Key on ui cas rn: 52776-14-4
M. Wt: 188.26 g/mol
InChI Key: FDTZSXIAYAGOMF-UHFFFAOYSA-N
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Patent
US07173133B2

Procedure details

To a solution of p-tolylbromide (17.1 g, 100 mmol) in dry THF (100 mL) was added magnesium (2.43 g, 100 mmol) and then the resulting mixture was cooled to −20° C. and (CuBr-dimethylsulfide complex (2.0 g, 10 mmol) was added and the mixture stirred at −20° C. for 10 min. Then a solution of cyclohexene oxide (10 mL, 100 mmol) in dry THF (10 mL) was added dropwise and the reaction warmed to 0° C. at which point an exothermic reaction initiates. With ice-bath cooling the temperature can be maintained below 25° C. The reaction mixture was then stirred at 0–5° C. for an additional 2 h, then quenched with ammonium chloride solution (saturated, 30 mL) and the product extracted with tert-butyl methyl ether. The combined organic extracts were then washed with water, dried over sodium sulfate, filtered and evaporated. Recrystallisation from hexane afforded the title compound (9.9 g, 52%) as white crystals. MS: m/e=190.1 (M).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4](Br)=[CH:3][CH:2]=1.[Mg].[CH:10]12[O:16][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]2>C1COCC1>[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)Br)C
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −20° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(CuBr-dimethylsulfide complex (2.0 g, 10 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to 0° C. at which point
CUSTOM
Type
CUSTOM
Details
an exothermic reaction initiates
TEMPERATURE
Type
TEMPERATURE
Details
With ice-bath cooling the temperature
TEMPERATURE
Type
TEMPERATURE
Details
can be maintained below 25° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 0–5° C. for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride solution (saturated, 30 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic extracts were then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1C(CCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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